Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate
CAS No.: 1037834-44-8
Cat. No.: VC8196985
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1037834-44-8 |
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Molecular Formula | C21H24N2O4 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | benzyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C21H24N2O4/c1-26-20(24)17-7-9-18(10-8-17)22-19-11-13-23(14-12-19)21(25)27-15-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 |
Standard InChI Key | JAVSFFIDSZFRPQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Weight
The molecular formula of benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is C<sub>21</sub>H<sub>23</sub>N<sub>2</sub>O<sub>4</sub>, with a molecular weight of 367.42 g/mol . This calculation aligns with analogous piperidine derivatives, such as methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>, 324.4 g/mol) , adjusted for the additional methoxycarbonyl group.
Structural Features
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Piperidine Core: The six-membered piperidine ring adopts a chair conformation, as observed in related compounds like methyl 4-(piperidin-1-ylcarbonyl)benzoate .
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Substituents:
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Benzyl Carboxylate (1-position): Provides steric bulk and influences solubility. The benzyl group is a common protecting moiety in organic synthesis .
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4-(Methoxycarbonyl)phenylamino (4-position): The methoxycarbonyl group enhances electron-withdrawing properties, potentially affecting receptor binding .
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Spectroscopic Data
While experimental data for this specific compound are unavailable, analogs suggest characteristic peaks in <sup>1</sup>H NMR:
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate likely involves multi-step protocols:
Piperidine Functionalization
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Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen, as seen in Sigma-Aldrich compounds like 1-(tert-butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid .
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Nucleophilic Substitution: Reaction of 4-aminopiperidine with 4-methoxycarbonylphenyl isocyanate to form the phenylamino linkage .
Esterification and Deprotection
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Benzyl Carboxylate Formation: Coupling of the piperidine nitrogen with benzyl chloroformate under basic conditions .
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Boc Removal: Acidic hydrolysis (e.g., HCl in dioxane) to yield the final product .
Reaction Optimization
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Yield Enhancement: Pd(0)-catalyzed carbonylation, as employed in methyl 4-(piperidin-1-ylcarbonyl)benzoate synthesis, could improve efficiency .
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Solvent Systems: Dimethyl sulfoxide (DMSO) or methanol are preferred for solubility, as noted for 1-benzyl-4-anilinopiperidine-4-carboxylic acid .
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated 180–185°C based on analogs like 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid (186–190°C) .
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Boiling Point: ~495°C (extrapolated from similar piperidine derivatives) .
Solubility Profile
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Organic Solvents: Highly soluble in DMSO, methanol, and ethanol .
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Aqueous Solubility: Limited due to hydrophobic benzyl and methoxycarbonyl groups (logP ~2.9) .
Spectroscopic Properties
Property | Value/Description | Source Analogy |
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UV-Vis λ<sub>max</sub> | 270–280 nm (aromatic π→π* transitions) | |
IR ν (C=O) | 1720 cm<sup>-1</sup> (ester) |
Future Research Directions
Structure-Activity Relationships (SAR)
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Modifications: Replace methoxycarbonyl with bioisosteres (e.g., tetrazole) to improve metabolic stability .
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Stereochemistry: Evaluate enantiomeric effects on NMDA receptor binding .
Clinical Translation
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